

A Comparative Study of Ophiopogonin C from Diverse Geographical Provenances

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Compound of Interest

Compound Name: Ophiopogonin C

Cat. No.: B1679726

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Ophiopogonin C**, a steroidal saponin isolated from the tuberous roots of *Ophiopogon japonicus*. The quality and chemical composition of this traditional medicinal herb, known as Maidong, can vary significantly based on its geographical origin, impacting its therapeutic efficacy. This document focuses on comparing **Ophiopogonin C** from the two main producing regions in China: Sichuan province (Chuan-maidong, CMD) and Zhejiang province (Zhe-maidong, ZMD).

Quantitative Comparison of Ophiopogonin C and Related Saponins

While studies have shown that the content of many chemical constituents in *Ophiopogon japonicus* varies significantly between different geographical sources, research indicates that the concentration of **Ophiopogonin C** (also referred to as ophiopojaponin C) does not show a statistically significant difference between samples from Sichuan and Zhejiang provinces. However, to provide a broader context of the chemical variations, the table below includes data on other related steroidal saponins that do exhibit notable differences in content.

Compound	Geographical Source	Mean Content (µg/g)	Key Findings
Ophiopogonin C	Sichuan (CMD) vs. Zhejiang (ZMD)	-	No significant difference observed between the two major sources.
Ophiopogonin D	Sichuan (CMD)	Higher Content	The concentration of Ophiopogonin D is notably higher in samples from Sichuan. In contrast, it is often not detected in samples from Zhejiang.
Zhejiang (ZMD)	Not Detected/Very Low		
Ophiopogonin D'	Sichuan (CMD)	Higher Content	Similar to Ophiopogonin D, Ophiopogonin D' is more abundant in the Sichuan variety.
Zhejiang (ZMD)	Lower Content		

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of **Ophiopogonin C** and other saponins from *Ophiopogon japonicus*.

Pressurized Liquid Extraction (PLE)

This method is efficient for the extraction of saponins from the plant material.

- **Sample Preparation:** The tuberous roots of *Ophiopogon japonicus* are dried, pulverized into a fine powder, and passed through a 60-mesh sieve.

- Extraction Solvent: 80% aqueous methanol solution.
- Extraction Procedure:
 - A 0.5 g sample of the powdered plant material is mixed with an appropriate amount of diatomaceous earth.
 - The mixture is packed into a stainless steel extraction cell.
 - The extraction is performed using a pressurized liquid extraction system with the following parameters:
 - Temperature: 100°C
 - Static extraction time: 10 minutes
 - Pressure: 1500 psi
 - Flush volume: 60% of the cell volume
 - Number of extraction cycles: 2
 - The collected extract is then concentrated under reduced pressure and dissolved in methanol for subsequent analysis.

Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole-Linear Ion Trap Mass Spectrometry (UFLC-QTRAP-MS/MS)

This is a highly sensitive and selective method for the simultaneous determination of multiple components.

- Chromatographic Conditions:
 - Column: A suitable C18 column (e.g., Synergi™ Hydro-RP100Å, 100 mm × 2.0 mm, 2.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 2 µL.
- Mass Spectrometry Conditions:
 - Ion Source: Electrospray ionization (ESI), operated in both positive and negative ion modes.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte (e.g., **Ophiopogonin C**, Ophiopogonin D).

High-Performance Liquid Chromatography with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD)

This method is robust for the quantification of compounds with and without a UV chromophore.

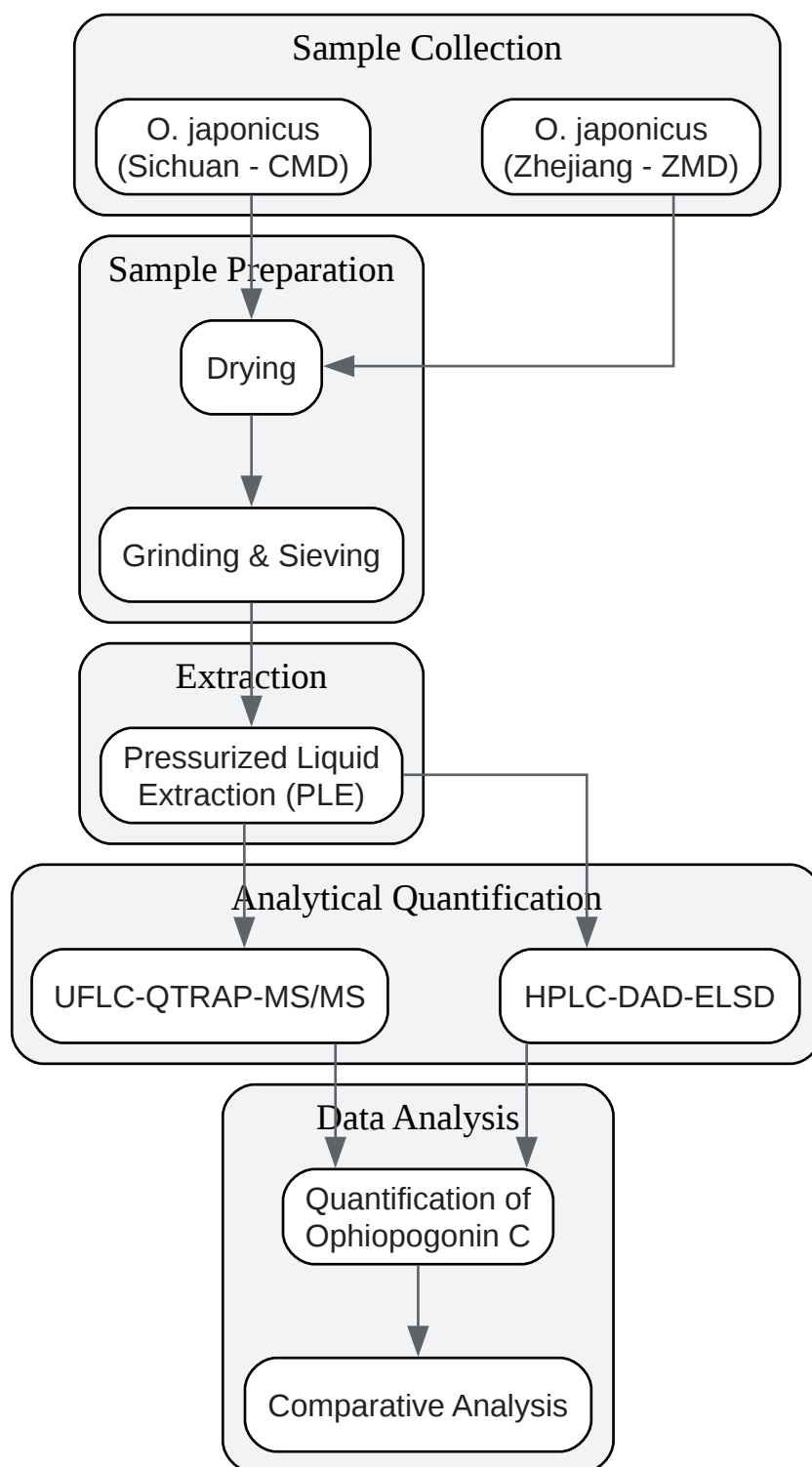
- Chromatographic Conditions:
 - Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.

- Injection Volume: 10 μ L.
- Detection:
 - DAD: Set at a wavelength suitable for homoisoflavonoids that are often co-analyzed (e.g., 296 nm).
 - ELSD: Optimized for saponin detection, with parameters such as drift tube temperature and nebulizing gas flow rate adjusted for optimal sensitivity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of **Ophiopogonin C** from different geographical sources.

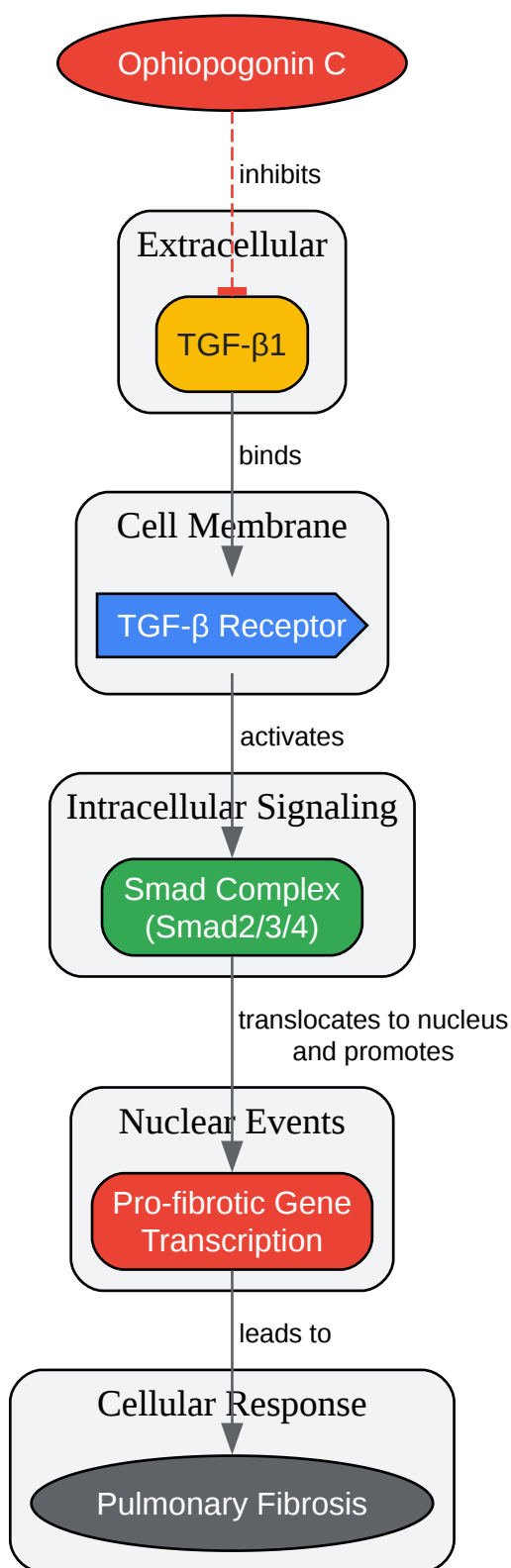


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*A generalized workflow for the comparative study of **Ophiopogonin C**.*

Signaling Pathway: Ophiopogonin C and the TGF- β 1 Pathway in Pulmonary Fibrosis

Recent studies have indicated that **Ophiopogonin C** can ameliorate radiation-induced pulmonary fibrosis by modulating the Transforming Growth Factor-beta 1 (TGF- β 1) signaling pathway. TGF- β 1 is a key cytokine that promotes fibrosis. **Ophiopogonin C** has been shown to reduce the levels of this pro-fibrotic cytokine.[1] The diagram below illustrates this inhibitory effect.



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References

- 1. The Effect of Ophiopogonin C in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC [pmc.ncbi.nlm.nih.gov]
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